molecular formula C20H24ClNO2 B5174799 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride CAS No. 132681-00-6

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride

Cat. No. B5174799
CAS RN: 132681-00-6
M. Wt: 345.9 g/mol
InChI Key: HCCIUIYWJLDZBF-UHFFFAOYSA-N
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Description

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride, also known as BDH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDH belongs to the class of isoquinoline alkaloids and has been found to possess a wide range of biochemical and physiological effects.

Mechanism of Action

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride exerts its biological effects through the modulation of various cellular signaling pathways. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of nucleic acids, leading to the inhibition of cell proliferation. 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride also modulates the activity of certain neurotransmitters, such as dopamine and serotonin, by binding to their receptors and altering their activity.
Biochemical and physiological effects:
1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has been found to possess a wide range of biochemical and physiological effects. It has been shown to possess antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo. 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has also been found to possess antiviral activity against a range of viruses, including HIV and hepatitis B virus. In addition, 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has been shown to possess anti-inflammatory activity by inhibiting the activity of certain enzymes involved in inflammation.

Advantages and Limitations for Lab Experiments

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is commercially available in large quantities. 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has also been extensively studied for its biological activity, making it a well-characterized compound for use in research. However, 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has certain limitations, including its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride. One area of interest is the development of 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride-based therapies for the treatment of cancer and viral infections. Another area of interest is the study of 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride's potential in the treatment of neurological disorders such as Parkinson's disease. Further research is also needed to elucidate the precise mechanism of action of 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride and to identify potential side effects and toxicity at therapeutic doses.

Synthesis Methods

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride can be synthesized through a multi-step process that involves the reaction of 1,2,3,4-tetrahydroisoquinoline with benzyl chloride and subsequent methylation and demethylation reactions. The final product is obtained as a hydrochloride salt through acid-base extraction.

Scientific Research Applications

1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has been studied extensively for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects. 1-benzyl-6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinoline hydrochloride has also been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders such as Parkinson's disease.

properties

IUPAC Name

1-benzyl-6,7-dimethoxy-3,3-dimethyl-4H-isoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.ClH/c1-20(2)13-15-11-18(22-3)19(23-4)12-16(15)17(21-20)10-14-8-6-5-7-9-14;/h5-9,11-12H,10,13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCIUIYWJLDZBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)CC3=CC=CC=C3)OC)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70157691
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

132681-00-6
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132681006
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3,3-dimethyl-1-(phenylmethyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70157691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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